1-Lauryl sulfosuccinate
Description
Historical Context and Evolution of Sulfosuccinate (B1259242) Research
The study of sulfosuccinates is a significant chapter in the broader history of synthetic surfactant development. The foundational work dates back to the early-to-mid 20th century, a period of rapid growth in the chemical industry driven by the demand for materials with specific surface-active properties. atamankimya.com A pivotal moment in this history was the patenting of dioctyl sodium sulfosuccinate (DOSS) in 1937, which was initially commercialized as a detergent. wikipedia.orgatamanchemicals.com
Early research primarily focused on dialkyl sulfosuccinates like DOSS, which were recognized for their exceptional wetting power and used as penetrating agents and dispersants in various industrial applications. researchgate.netmdpi.com However, a significant evolution in sulfosuccinate research occurred in the mid-1980s with major developments in the variety and quantity of these surfactants. mdpi.com This era saw the rise of sulfosuccinate monoesters, particularly those derived from fatty alcohols and their ethoxylates. mdpi.com
The development of monoesters such as those based on lauryl alcohol marked a shift in research focus towards properties like mildness and skin compatibility. researchgate.netmdpi.com This made them highly suitable for the cosmetic and personal care industries, distinguishing them from the earlier, more industrially-focused dialkyl sulfosuccinates. mdpi.comresearchgate.net The synthesis method involves reacting an alcohol like lauryl alcohol or its ethoxylated derivatives with maleic anhydride (B1165640) to form a monoester, which is then sulfonated. cir-safety.orgcir-safety.orglamberti.com This evolution from powerful industrial wetting agents to mild cleansers highlights the adaptability and chemical versatility of the sulfosuccinate structure.
| Key Milestone | Description | Approximate Period | Reference(s) |
| First Patent | Dioctyl sodium sulfosuccinate (DOSS) was patented, marking a key starting point for the commercial use of sulfosuccinate surfactants. | 1937 | wikipedia.org, atamanchemicals.com |
| Focus on Monoesters | Significant breakthroughs in the quantity and variety of sulfosuccinates, with a growing focus on monoesters for personal care applications. | Mid-1980s | mdpi.com |
| Mild Surfactant Development | Lauryl alcohol-based sulfosuccinates and their ethoxylated derivatives become widely used in mild skin and hair products. | Late 20th Century | researchgate.net, researchgate.net |
| Gemini (B1671429) Surfactant Research | Investigations begin on advanced structures like lauryl alcohol-based bis-sulfosuccinate anionic gemini surfactants. | 21st Century | researchgate.net, tandfonline.com |
Current Research Landscape and Emerging Trends in Sulfosuccinate Studies
The current research on sulfosuccinates, including lauryl sulfosuccinate derivatives, is driven by the demand for high-performance, mild, and sustainable surfactants. marketresearchfuture.comresearchandmarkets.com A major trend is the development of "sulfate-free" formulations in personal care, which has spurred the adoption of sulfosuccinates as milder alternatives to traditional surfactants like sodium lauryl sulfate (B86663) (SLS). researchandmarkets.comatamanchemicals.com
Modern research actively investigates the physicochemical properties of sulfosuccinates to tailor them for specific applications. Studies focus on parameters such as critical micelle concentration (CMC), surface tension, and aggregation behavior. researchgate.netmdpi.comtandfonline.com For instance, research on disodium (B8443419) lauryl sulfosuccinate (diSLSS) has shown it reduces the surface tension of water significantly and forms aggregates of around 160 nm. researchgate.net The synthesis of novel sulfosuccinate structures is another key area. Researchers are creating derivatives like disodium lauryl glucoside sulfosuccinate, which combines the mildness of sulfosuccinates with the renewable nature of alkyl polyglucosides. researchgate.net
Emerging trends point towards the expansion of sulfosuccinate applications beyond personal care. hjresearch.com Innovations include their use as emulsifiers in polymerization processes, where they help control particle size and latex stability. lamberti.comresearchgate.net There is also growing interest in their role in pharmaceuticals for drug delivery, in agricultural formulations as wetting agents, and in advanced materials science. giiresearch.comatamankimya.comresearchgate.net The development of bio-based sulfosuccinates from renewable raw materials is a significant trend, aligning with the broader industry shift towards sustainability. lamberti.commarketresearchfuture.com Furthermore, advanced research into complex systems, such as lauryl alcohol-based bis-sulfosuccinate gemini surfactants, explores their unique aggregation properties and synergistic behaviors with other surfactants. researchgate.nettandfonline.com
| Parameter | Compound | Finding | Reference(s) |
| Surface Tension | Disodium lauryl sulfosuccinate (diSLSS) | Reduced the surface tension of water to 26 mN m⁻¹. | researchgate.net |
| Critical Micelle Concentration (CMC) | Disulfosuccinated methyl ricinoleate | 0.26 mM | researchgate.net |
| Critical Micelle Concentration (CMC) | Disodium lauryl glucoside sulfosuccinate | 2.59 × 10⁻⁴ mol/L | researchgate.net |
| Surface Tension at CMC (γCMC) | Disodium lauryl glucoside sulfosuccinate | 35.21 mN/m at 25 °C | researchgate.net |
| Aggregation | Disodium lauryl sulfosuccinate (diSLSS) | Formed aggregates of approximately 160 nm. | researchgate.net |
Properties
CAS No. |
121532-36-3 |
|---|---|
Molecular Formula |
C16H30O7S |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
4-dodecoxy-4-oxo-3-sulfobutanoic acid |
InChI |
InChI=1S/C16H30O7S/c1-2-3-4-5-6-7-8-9-10-11-12-23-16(19)14(13-15(17)18)24(20,21)22/h14H,2-13H2,1H3,(H,17,18)(H,20,21,22) |
InChI Key |
QAILABCGXUUVHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(CC(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Pathways and Manufacturing Innovations
Esterification Reaction Mechanisms
The synthesis of 1-lauryl sulfosuccinate (B1259242) commences with the formation of a monoester intermediate, lauryl maleate. This is achieved through the esterification of lauryl alcohol with maleic anhydride (B1165640). specialchem.comatamanchemicals.com The fundamental mechanism of this reaction is a nucleophilic acyl substitution.
The process begins when the oxygen atom of the hydroxyl group (-OH) in lauryl alcohol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons on the maleic anhydride ring. This attack leads to the opening of the five-membered anhydride ring. The result of this ring-opening is the formation of a half-ester, specifically monolaurel maleate, which contains both an ester group and a carboxylic acid group. This initial esterification is a rapid reaction that can often proceed to completion without the need for a catalyst, although one is frequently used in industrial settings to ensure high efficiency. pan.pl
The general chemical equation for this step is: C₁₂H₂₅OH (Lauryl alcohol) + C₄H₂O₃ (Maleic anhydride) → C₁₆H₂₈O₄ (Lauryl maleate)
Sulfonation Reaction Kinetics and Thermodynamics
The second critical step in the synthesis is the sulfonation of the lauryl maleate intermediate. This reaction involves the addition of a sulfite, typically sodium bisulfite (NaHSO₃), across the carbon-carbon double bond of the maleate molecule. specialchem.comatamanchemicals.com This is a nucleophilic addition reaction, specifically a Michael addition, which transforms the lauryl maleate into 1-lauryl sulfosuccinate. specialchem.com
The kinetics of this sulfonation step are influenced by several factors, including temperature, reactant concentration, and pH. The reaction is typically carried out in an aqueous medium at elevated temperatures, often between 75°C and 105°C, to ensure a reasonable reaction rate. researchgate.netgoogle.com The reaction time can be lengthy, sometimes lasting for several hours to drive the reaction towards completion. google.com
Precursor Materials and Their Derivation
The primary raw materials for the synthesis of 1-lauryl sulfosuccinate are lauryl alcohol, maleic anhydride, and sodium bisulfite. atamanchemicals.com
Lauryl Alcohol (Dodecanol) : This C12 fatty alcohol is a key precursor that forms the hydrophobic tail of the surfactant. It is predominantly derived from natural, renewable sources. The industrial production of lauryl alcohol typically involves the hydrogenation of fatty acids and methyl esters obtained from palm kernel oil or coconut oil. atamanchemicals.comacs.org It can also be produced synthetically through the Ziegler process, which involves the oligomerization of ethylene. acs.org
Maleic Anhydride : This organic compound provides the backbone for the hydrophilic head of the surfactant. Historically, it was produced by the oxidation of benzene. atamanchemicals.com However, the modern and more common method is the vapor-phase oxidation of n-butane using a vanadium-phosphorus oxide catalyst. atamanchemicals.com This newer route is more economical and avoids the use of the more hazardous benzene.
Sodium Bisulfite (Sodium Hydrogen Sulfite) : This inorganic salt is the sulfonating agent. It is commercially produced by reacting sulfur dioxide (SO₂) gas with an aqueous solution of a sodium base, such as sodium hydroxide or sodium carbonate. sihaulichemicals.com
Process Optimization and Scale-Up Methodologies
Optimizing the industrial production of 1-lauryl sulfosuccinate involves careful control of reaction parameters to maximize yield, minimize by-products, and ensure cost-effectiveness. Key optimization strategies include:
Molar Ratio Control : The stoichiometry of the reactants is crucial. In the esterification step, a molar ratio of approximately 1:1 between lauryl alcohol and maleic anhydride is used to favor the formation of the monoester.
Temperature and Pressure Management : Both esterification and sulfonation are temperature-dependent. Esterification is often conducted at temperatures around 115-120°C, while sulfonation is typically performed at reflux temperatures (around 102-105°C). pan.plgoogle.com Some processes may operate under slight pressure to control the reaction environment. google.com
Catalyst Selection and Use : While the initial esterification can proceed without a catalyst, acid catalysts are often used to accelerate the reaction. The choice of catalyst can impact reaction time and selectivity.
Purification : After the sulfonation reaction, the product mixture is often neutralized. atamanchemicals.com Subsequent steps may include thinning with a solvent like alcohol, separating the sulfosuccinate from the mother liquor, and drying to obtain the final product in powder or granule form. atamanchemicals.com
Scaling up from a laboratory batch to industrial production requires addressing challenges such as heat management for the exothermic reactions, efficient mixing of reactants, and handling of materials in large quantities. Continuous processing reactors, as opposed to batch reactors, can offer better control and efficiency for large-scale manufacturing.
Development of Novel Synthetic Routes
Research into novel synthetic routes for sulfosuccinates is driven by the desire for more sustainable, efficient, and environmentally friendly processes. Key areas of development include:
Use of Renewable Feedstocks : There is a growing interest in utilizing fatty alcohols derived from a wider range of natural oils, such as oleyl alcohol from sources like peach kernel oil, to create sulfosuccinates with varied properties. ripublication.com This aligns with the principles of green chemistry by using renewable starting materials.
Enzymatic Synthesis : Enzymatic methods, such as using lipases for the esterification step, are being explored as an alternative to chemical catalysis. acs.org These biocatalytic routes can offer higher selectivity and operate under milder reaction conditions, reducing energy consumption and by-product formation.
Solvent-Free Synthesis : Developing synthetic methods that minimize or eliminate the use of volatile organic solvents is another key research direction. For example, some syntheses can be performed without a catalyst, which simplifies the process and reduces waste. ripublication.com
Microwave-Assisted Synthesis : The use of microwave irradiation to accelerate the synthesis of related sulfonate surfactants has been investigated. This technology can significantly reduce reaction times and potentially improve yields.
Catalysis in Sulfosuccinate Synthesis
Catalysis plays a significant role, particularly in the esterification stage of sulfosuccinate synthesis. The reaction between lauryl alcohol and maleic anhydride to form the monoester can be accelerated by acid catalysts.
Commonly used catalysts include:
Homogeneous Acid Catalysts : Strong mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid are effective catalysts for this type of esterification. pan.plzbaqchem.com
Heterogeneous Solid Acid Catalysts : To simplify catalyst removal and recycling, solid acid catalysts are being employed. Ion-exchange resins (e.g., Amberlyst-15) have been shown to be effective for both the esterification and sulfonation steps in the synthesis of related sulfosuccinates. researchgate.net These catalysts can be easily filtered out of the reaction mixture and reused, making the process more sustainable. researchgate.net
Organometallic Catalysts : Compounds like tetrabutyl zirconate have also been studied as catalysts for the esterification of maleic anhydride, though they may exhibit different kinetic profiles compared to traditional acid catalysts. pan.pl
The catalyst functions by protonating the carbonyl oxygen of the maleic anhydride, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by the lauryl alcohol, thereby increasing the reaction rate.
Table of Mentioned Compounds
| Compound Name |
|---|
| 1-Lauryl sulfosuccinate |
| Amberlyst-15 |
| Dilauryl maleate |
| Dilauryl sulfosuccinate |
| Fumaric acid |
| Lauryl alcohol (Dodecanol) |
| Lauryl maleate |
| Maleic acid |
| Maleic anhydride |
| p-toluenesulfonic acid |
| Sodium bisulfite |
| Sodium carbonate |
| Sodium hydroxide |
| Sulfuric acid |
Interfacial and Colloidal Chemistry of 1 Lauryl Sulfosuccinate Systems
Self-Assembly and Aggregation Phenomena
The self-assembly of 1-lauryl sulfosuccinate (B1259242) in aqueous media is a complex process that deviates from classical micellization pathways. Instead of forming spherical micelles, this anionic surfactant has been observed to form larger, more organized structures, primarily vesicles.
A key characteristic of most surfactants is the critical micelle concentration (CMC), the concentration at which micelles begin to form, often identified by a sharp inflection point in the surface tension curve. However, for disodium (B8443419) lauryl sulfosuccinate (diSLSS), a distinct CMC is not observed. researchgate.netresearchgate.net The surface tension of aqueous solutions of diSLSS decreases as the concentration increases, but it does so without the characteristic break point that signifies micelle formation. researchgate.net This suggests that the aggregation process of diSLSS is not a simple monomer-micelle equilibrium.
The aggregation behavior of surfactants is generally influenced by several factors:
Structure of the Hydrophobic Group: A longer or bulkier hydrophobic tail typically lowers the CMC as it increases the thermodynamic favorability of sequestration from water.
Nature of the Hydrophilic Group: The size and charge of the hydrophilic headgroup play a crucial role. For ionic surfactants, electrostatic repulsion between headgroups opposes aggregation, leading to higher CMCs compared to nonionic surfactants with similar hydrophobic tails.
Counterion Binding: For ionic surfactants, the binding of counterions to the aggregate surface can reduce electrostatic repulsion between headgroups, thereby lowering the concentration at which aggregation occurs.
Presence of Electrolytes: The addition of salts to solutions of ionic surfactants generally decreases the CMC by screening the electrostatic repulsion between the headgroups. researchgate.net
Temperature: Temperature can have a complex effect on surfactant aggregation. For some ionic surfactants, the CMC may initially decrease with temperature and then increase. For many nonionic surfactants, the CMC generally decreases with increasing temperature. mdpi.comimrpress.com
While a specific CMC is not a defining feature of 1-lauryl sulfosuccinate's aggregation, these factors still influence the formation and stability of its self-assembled structures.
Given the absence of a traditional CMC, the self-assembled structures of 1-lauryl sulfosuccinate are not classical micelles. Instead, experimental evidence points towards the formation of vesicles. Dynamic light scattering (DLS) measurements have shown that diSLSS forms aggregates with a size of approximately 160 nm. researchgate.net Transmission electron microscopy (TEM) has confirmed that these aggregates have a vesicular shape. researchgate.net
The formation of vesicles by a single-chain surfactant like 1-lauryl sulfosuccinate is unusual, as vesicles are typically formed by double-chain amphiphiles or mixtures of surfactants. researchgate.net The tendency of diSLSS to form vesicles is attributed to its molecular structure, which includes two hydrophilic groups: a sulfonate and a carboxylic acid. researchgate.net The strong electrostatic repulsion between these large hydrophilic headgroups is believed to favor a bilayer arrangement, leading to vesicle formation, rather than the more curved structure of a micelle. researchgate.net
Small-angle X-ray scattering (SAXS) analysis of these vesicles has provided further insight into their structure. In a 15 mmol L⁻¹ diSLSS solution, the interlayer distance, including the water layer for multilamellar vesicles, was estimated to be 3 nm. researchgate.net Considering the molecular length of diSLSS is approximately 2.2 nm, this suggests that the vesicle membrane is likely an alternating layer rather than a fully extended bilayer structure. researchgate.net
The spontaneous formation of vesicles from a single-chain surfactant like 1-lauryl sulfosuccinate is a notable phenomenon. The mechanism is thought to be driven by the balance of intermolecular forces, including hydrophobic interactions between the lauryl chains and strong electrostatic repulsion between the bulky sulfosuccinate headgroups. researchgate.net This balance favors a packing parameter that leads to the formation of lamellar structures which then close to form vesicles.
The characteristics of these vesicles have been determined using various techniques:
| Property | Method | Value |
| Aggregate Size | Dynamic Light Scattering (DLS) | Approximately 160 nm |
| Morphology | Transmission Electron Microscopy (TEM) | Vesicular |
| Interlayer Distance | Small-Angle X-ray Scattering (SAXS) | 3 nm (in a 15 mmol L⁻¹ solution) |
| Zeta Potential | Electrophoretic Light Scattering | -80 mV to -55 mV (in the concentration range of 0.1–15 mmol L⁻¹) |
This table summarizes the key characteristics of vesicles formed by disodium lauryl sulfosuccinate in aqueous solutions.
The high negative zeta potential confirms the anionic nature of the vesicles and indicates a significant surface charge, which contributes to their colloidal stability by preventing aggregation through electrostatic repulsion. researchgate.net
Micropolarity studies, often conducted using fluorescent probes like pyrene (B120774), provide information about the local environment within a surfactant aggregate. The ratio of the intensities of the first and third vibronic peaks (I₁/I₃) in the pyrene fluorescence spectrum is sensitive to the polarity of its microenvironment. A lower I₁/I₃ ratio indicates a more nonpolar environment. While specific studies on the micropolarity of 1-lauryl sulfosuccinate vesicles were not found, studies on mixed surfactant systems involving other sulfosuccinates have utilized this technique. For instance, in mixed systems of a lauryl alcohol-based bis-sulfosuccinate gemini (B1671429) surfactant with sodium dodecyl sulfate (B86663) (SDS), a reduction in the pyrene intensity ratio was observed, indicating a more compact and less polar micellar core. nih.gov This suggests that the environment within the bilayer of 1-lauryl sulfosuccinate vesicles is likely to be significantly nonpolar, similar to the interior of a lipid bilayer.
Surface Activity and Interfacial Tension Reduction
1-Lauryl sulfosuccinate is an effective surface-active agent, capable of significantly reducing the surface tension of water. Disodium lauryl sulfosuccinate has been shown to lower the surface tension of water to 26 mN/m. researchgate.net This reduction in surface tension is a result of the adsorption of the surfactant molecules at the air-water interface, where the hydrophobic lauryl tails orient away from the aqueous phase. As mentioned previously, the surface tension decreases with increasing concentration, but a distinct break corresponding to a CMC is not observed. researchgate.net
Interactions with Co-Surfactants
1-Lauryl sulfosuccinate is known to be compatible with a wide range of other surfactants, including anionic, nonionic, and amphoteric types. atamanchemicals.com The interactions in mixed surfactant systems can be synergistic, leading to enhanced performance properties such as increased foam stability and reduced irritation compared to the individual components.
Binary and Ternary Surfactant System Behavior
In many practical applications, surfactants are formulated as mixtures to achieve performance characteristics superior to those of a single surfactant. 1-Lauryl sulfosuccinate is frequently combined with other surfactants to form binary (two-component) or ternary (three-component) systems.
The primary goal of creating these mixed systems is to optimize properties such as foaming, cleansing, mildness, and viscosity. For instance, blends of sulfosuccinates with non-ionic surfactants like alkylpolyglucosides have been developed. google.com Such combinations can convert a high-viscosity or paste-like sulfosuccinate into a clear, flowable solution that is easier to handle and formulate. google.com The inclusion of a third component, such as water or a co-surfactant, creates a ternary system, which can further enhance solubility, stability, and performance characteristics compared to binary systems. hud.ac.uk The behavior of these systems is governed by the specific interactions between the constituent molecules, which can lead to synergistic effects.
Synergistic Effects in Mixed Micellar Systems
Synergism occurs when the combined effect of two or more surfactants in a mixture is greater than the sum of their individual effects. researchgate.net This phenomenon is particularly evident in the formation of mixed micelles. When 1-Lauryl sulfosuccinate is mixed with other types of surfactants (anionic, non-ionic, or cationic), the resulting critical micelle concentration (CMC) of the mixture is often lower than the CMC of the individual components. uc.pt
The degree of synergism can be quantified using theoretical models, such as the regular solution theory, which calculates a molecular interaction parameter (β). A negative value for this parameter indicates attractive forces and synergistic interactions between the surfactant components in the mixed micelle. researchgate.net
Table 1: Example of Synergism in a Mixed Surfactant System This table illustrates the concept of synergism by comparing the ideal and experimental Critical Micelle Concentration (CMC) for a hypothetical binary mixture of Surfactant A (e.g., 1-Lauryl Sulfosuccinate) and Surfactant B.
| Mole Fraction of Surfactant A | Ideal CMC (mM)* | Experimental CMC (mM) | Interaction Parameter (β) |
| 1.0 | 1.50 | 1.50 | N/A |
| 0.8 | 1.65 | 1.15 | -1.8 |
| 0.5 | 2.00 | 1.02 | -2.5 |
| 0.2 | 2.75 | 1.45 | -1.9 |
| 0.0 | 4.00 | 4.00 | N/A |
*Ideal CMC is calculated based on the assumption of no interaction between the surfactants. A lower experimental CMC indicates synergism.
Polymer-Surfactant Interaction Mechanisms
The addition of polymers to surfactant solutions can lead to complex and significant changes in their physicochemical properties. The interactions between polymers and surfactants like 1-Lauryl sulfosuccinate are primarily driven by hydrophobic and electrostatic forces and result in the formation of polymer-surfactant complexes. researchgate.net These interactions are crucial for controlling the rheology of many formulations. mdpi.com
Hydrophobic Association Phenomena
Hydrophobic association is a key mechanism in the interaction between 1-Lauryl sulfosuccinate and certain water-soluble polymers. researchgate.net These polymers are often chemically modified to include a small number of hydrophobic groups along their hydrophilic backbone. mdpi.com
In an aqueous environment, the hydrophobic lauryl tail of the sulfosuccinate molecule seeks to minimize its contact with water. It can do so by associating with the hydrophobic segments on the polymer chains. When the concentrations of both polymer and surfactant are sufficient, these associations can form a three-dimensional, reversible network structure throughout the solution. researchgate.net This "physical cross-linking" dramatically increases the viscosity of the solution, potentially transforming a liquid into a gel-like substance. mdpi.com The strength of these associations can be influenced by factors such as temperature and the ionic strength of the medium. mdpi.com
Complexation and Aggregation in Polymer-Containing Solutions
The interaction between 1-Lauryl sulfosuccinate and a polymer typically begins at a specific surfactant concentration known as the Critical Aggregation Concentration (CAC). The CAC is generally lower than the surfactant's CMC in a polymer-free solution. mdpi.com
A widely accepted model for this interaction is the "necklace model," where the polymer chain wraps around and links individual surfactant micelles. taylorfrancis.com This forms a structure resembling beads on a string. These polymer-surfactant aggregates or complexes can have properties vastly different from the individual components. The formation of these complexes can increase the viscosity of the microenvironment, a phenomenon that has been shown to affect the dissolution rates of other substances in the formulation. nih.gov The process is dynamic, with the size and number of aggregates per polymer chain being influenced by factors like ionic strength. taylorfrancis.com
Influence of Electrolytes on Colloidal Properties
The colloidal properties of ionic surfactants like 1-Lauryl sulfosuccinate are highly sensitive to the presence of electrolytes, such as simple salts (e.g., Sodium Chloride). Adding an electrolyte to an aqueous solution of 1-Lauryl sulfosuccinate can have a profound effect on its aggregation behavior.
The primary effect of adding an electrolyte is a reduction in the Critical Micelle Concentration (CMC). researchgate.net The ions from the salt help to shield the electrostatic repulsion between the negatively charged sulfosuccinate head groups of the surfactant monomers. nih.govjsirjournal.com This charge screening reduces the energetic barrier for micellization, allowing micelles to form at a lower surfactant concentration.
The magnitude of this effect depends on the concentration and the valence of the electrolyte's counterion (the positive ion). Divalent cations (e.g., Ca²⁺) are more effective at shielding the charge than monovalent cations (e.g., Na⁺) and thus cause a more significant drop in the CMC. jsirjournal.com The addition of salt can also lead to an increase in the size of the micelles and a decrease in the minimum surface area occupied by each surfactant molecule at the air-water interface. jsirjournal.com
Table 2: Influence of Electrolyte (NaCl) Concentration on the CMC of an Anionic Surfactant This table provides a representative example of how the Critical Micelle Concentration (CMC) of an anionic surfactant, similar to 1-Lauryl Sulfosuccinate, decreases with the addition of Sodium Chloride (NaCl).
| NaCl Concentration (mM) | CMC (mM) |
| 0 | 8.0 |
| 10 | 5.4 |
| 50 | 2.3 |
| 100 | 1.4 |
| 200 | 0.8 |
*Data is illustrative of the general trend observed for anionic surfactants. researchgate.net
Rheological Behavior of Aqueous 1-Lauryl Sulfosuccinate Solutions
Rheology is the study of the flow of matter, primarily in a liquid state. The rheological behavior of 1-Lauryl sulfosuccinate solutions, particularly their viscosity, is a critical parameter for product formulation and performance.
Aqueous solutions of 1-Lauryl sulfosuccinate itself may have a relatively low viscosity. pcc.eu However, the viscosity can be highly variable and is strongly dependent on concentration, temperature, and the presence of other substances. For example, different manufacturing processes for Disodium Lauryl Sulfosuccinate can result in products with vastly different viscosities, ranging from a thin liquid (e.g., 137 cP) to a thick paste (e.g., 6709 cP). google.com
The most significant changes in rheology occur through the polymer-surfactant interactions described previously. The formation of networks via hydrophobic association can lead to a substantial increase in viscosity and the development of viscoelastic properties, where the solution exhibits both viscous and elastic characteristics. researchgate.netresearchgate.net By carefully selecting the type and concentration of polymers and electrolytes, formulators can precisely control the flow behavior of products containing 1-Lauryl sulfosuccinate, achieving desired textures from thin lotions to thick gels.
Table 3: Illustrative Rheological Impact of Additives on a Surfactant Solution This table shows how the viscosity of a hypothetical 1-Lauryl Sulfosuccinate solution can be modified by the addition of a polymer.
| System Composition | Apparent Viscosity (cP at a defined shear rate) |
| 5% 1-Lauryl Sulfosuccinate in Water | ~100 |
| 5% 1-Lauryl Sulfosuccinate + 0.5% Hydrophobically Modified Polymer | ~5,000 |
| 5% 1-Lauryl Sulfosuccinate + 1.0% Hydrophobically Modified Polymer | ~25,000 |
*Viscosity values are for illustrative purposes to demonstrate the significant thickening effect of polymer-surfactant interactions.
Analytical Methodologies for 1 Lauryl Sulfosuccinate Characterization
Chromatographic Separation and Detection
Chromatographic techniques are fundamental for separating 1-Lauryl Sulfosuccinate (B1259242) from complex matrices and for resolving its different forms.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of non-volatile or thermally unstable compounds like sulfosuccinate surfactants. thermofisher.com For the analysis of 1-Lauryl Sulfosuccinate and its homologues, reversed-phase HPLC (RP-HPLC) is commonly employed.
Methodologies often utilize C18-bonded silica (B1680970) columns for separation. researchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer, like ammonium (B1175870) acetate. researchgate.netresearchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is frequently used to achieve optimal separation of the various components in a sample.
Detection of 1-Lauryl Sulfosuccinate, which lacks a strong UV chromophore, can be achieved using universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD). thermofisher.comthermofisher.com These detectors are well-suited for surfactant analysis as their response is independent of the analyte's chemical structure. thermofisher.com Conductivity detection is another viable option for ionic species like sulfosuccinates, offering excellent selectivity and sensitivity. thermofisher.com
A typical HPLC setup for the analysis of sulfosuccinate surfactants is outlined in the table below.
| Parameter | Condition |
| Column | C18-bonded silica, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: Ammonium Acetate buffer; B: Methanol |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detector | Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) combines the high separation efficiency of UPLC with the sensitive and selective detection capabilities of mass spectrometry, making it a powerful technique for the identification and quantification of surfactants. researchgate.netsemanticscholar.org This method is particularly useful for analyzing complex mixtures and identifying trace-level impurities. semanticscholar.org
In the context of 1-Lauryl Sulfosuccinate analysis, UPLC-MS can provide detailed information about the molecular weight and structure of the compound and its related substances. researchgate.net The use of tandem mass spectrometry (MS/MS) further enhances selectivity and allows for structural elucidation through the analysis of fragmentation patterns. shimadzu.com Liquid chromatography coupled with time-of-flight mass spectrometry (LC-ToF-MS) has been successfully used to quantify sulfosuccinate surfactants and their isomeric by-products. semanticscholar.org
The analytical power of UPLC-MS allows for the simultaneous analysis of anionic, cationic, and non-ionic surfactants in a single run, which is highly beneficial for formulation analysis. shimadzu.com
Gas Chromatography (GC) is a technique primarily used for the analysis of volatile and thermally stable compounds. libretexts.org Direct analysis of 1-Lauryl Sulfosuccinate by GC is challenging due to its low volatility and potential for thermal degradation. libretexts.orgnih.gov Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. youtube.comgcms.czsigmaaldrich.com
Common derivatization methods for compounds containing functional groups similar to those in 1-Lauryl Sulfosuccinate, such as carboxylic acids and alcohols, include silylation and esterification. youtube.comgcms.cz For instance, free fatty acids can be converted into their more volatile methyl esters. youtube.com This process alters the chemical properties of the compound, making it suitable for GC analysis. youtube.com
While derivatization adds a step to the analytical workflow, it enables the use of the high-resolution separation capabilities of GC, which can be beneficial for certain analytical challenges. mdpi.com
Spectroscopic Elucidation of Molecular Structure and Composition
Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in 1-Lauryl Sulfosuccinate.
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. ripublication.com The FTIR spectrum of 1-Lauryl Sulfosuccinate exhibits characteristic absorption bands corresponding to its various structural features.
Key characteristic peaks in the FTIR spectrum of a sulfosuccinate monoester include:
S=O stretching: Asymmetric and symmetric stretching vibrations of the sulfonate group.
C=O stretching: Stretching vibration of the ester carbonyl group.
C-O stretching: Stretching vibrations of the ester and ether linkages.
C-H stretching: Stretching vibrations of the alkyl chain.
FTIR analysis is a valuable tool for confirming the synthesis of sulfosuccinate esters and for quality control purposes to ensure the presence of the desired functional groups. ripublication.comresearchgate.net
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| S=O (Sulfonate) | 1250 - 1150 (asymmetric), 1070 - 1030 (symmetric) |
| C=O (Ester) | 1750 - 1735 |
| C-O (Ester) | 1300 - 1000 |
| C-H (Alkyl) | 2960 - 2850 |
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed molecular structure of organic compounds. ripublication.com Both ¹H NMR and ¹³C NMR spectroscopy provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively, within the 1-Lauryl Sulfosuccinate molecule. nih.gov
¹H NMR spectroscopy can be used to confirm the presence of the lauryl chain, the succinate (B1194679) backbone, and to determine the position of the sulfonate group. The chemical shifts and coupling patterns of the protons provide detailed information about the connectivity of the atoms. researchgate.net For instance, the protons on the carbon adjacent to the ester and sulfonate groups will have characteristic chemical shifts.
NMR is an indispensable tool for the unambiguous structure confirmation of synthesized sulfosuccinate surfactants and for the identification of isomers. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structural details of surfactants like 1-lauryl sulfosuccinate. When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of components in complex mixtures. mdpi.combohrium.com In electrospray ionization (ESI), a common interface for LC-MS, surfactant molecules are ionized, typically by deprotonation in negative ion mode, allowing for their detection by the mass spectrometer.
For laureth sulfosuccinate, a related compound, analysis by an LC-ESI-MS system has identified the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 365.163. mdpi.com The precise molecular formula of disodium (B8443419) lauryl sulfosuccinate can vary, with one common form being C₁₆H₂₈Na₂O₇S, corresponding to an average mass of approximately 410.43 g/mol . chemspider.com Another documented formula is C₁₇H₃₀Na₂O₇S with a molecular weight of 424.5 g/mol . nih.gov These variations underscore the importance of MS for confirming the exact molecular weight of a specific sample.
Fragment analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural confirmation. By inducing fragmentation of the parent ion, characteristic daughter ions are produced that correspond to specific parts of the molecule, such as the hydrophobic lauryl chain or the hydrophilic sulfosuccinate head group. This fragmentation pattern serves as a fingerprint for the compound, aiding in its unambiguous identification.
| Compound | Ionization Mode | Observed Ion | m/z (Mass-to-Charge Ratio) | Reference |
|---|---|---|---|---|
| Laureth Sulfosuccinate | Negative ESI | [M-H]⁻ | 365.163 | mdpi.com |
| Disodium Lauryl Sulfosuccinate (Form 1) | N/A (Calculated) | N/A | Avg. Mass: 410.433 g/mol | chemspider.com |
| Disodium Lauryl Sulfosuccinate (Form 2) | N/A (Calculated) | N/A | Avg. Mass: 424.5 g/mol | nih.gov |
Fluorescence Spectroscopy for Aggregation Studies
Fluorescence spectroscopy is a highly sensitive method used to study the aggregation behavior of surfactants in solution, particularly for determining the critical micelle concentration (CMC). researchgate.netrsc.orgsemanticscholar.org The technique relies on the use of fluorescent probes, such as pyrene (B120774), whose spectral properties are sensitive to the polarity of their microenvironment. researchgate.netresearchgate.net
In an aqueous solution below the CMC, the surfactant exists as individual monomers. The fluorescent probe resides in the polar aqueous environment. As the surfactant concentration increases and reaches the CMC, molecules begin to self-assemble into aggregates like micelles or vesicles, creating a nonpolar, hydrophobic core. researchgate.net The pyrene probe preferentially partitions into this hydrophobic core. This change in environment causes distinct shifts in the pyrene emission spectrum. rsc.org
Specifically, the ratio of the intensity of the third vibronic peak (I₃) to the first vibronic peak (I₁) of the pyrene emission spectrum (I₃/I₁) is monitored. This ratio is significantly higher when pyrene is in a nonpolar environment (the micelle core) compared to a polar one (water). By plotting the I₃/I₁ ratio against the logarithm of the surfactant concentration, a sharp inflection point is observed, which corresponds to the CMC. rsc.org For disodium lauryl sulfosuccinate, this technique has been used to confirm its stepwise aggregate formation. researchgate.net
| Parameter | Description | Typical Probe | Observed Change at CMC |
|---|---|---|---|
| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules begin to form aggregates. | Pyrene | Sharp increase in the I₃/I₁ intensity ratio of the probe's emission spectrum. rsc.org |
| Micropolarity | Provides information about the polarity of the aggregate's core. | Pyrene | The magnitude of the I₃/I₁ ratio indicates the degree of hydrophobicity of the environment surrounding the probe. researchgate.net |
| Aggregation Number | The average number of surfactant molecules in a single micelle. | Fluorescent Quenchers (e.g., 9-methylanthracene) | Analysis of fluorescence quenching kinetics can be used to estimate the aggregation number. researchgate.net |
Electrochemical Methods for Surfactant Analysis
Electrochemical methods offer an alternative approach for the quantitative analysis of anionic surfactants like 1-lauryl sulfosuccinate. Potentiometric titration is a particularly common and effective technique. researchgate.netmetrohm.com This method involves titrating the anionic surfactant solution with a standard solution of a cationic surfactant, such as cetylpyridinium (B1207926) chloride (CPC) or Hyamine® 1622. metrohm.comxylemanalytics.com
The titration is monitored using a surfactant-selective electrode or an ion-selective electrode (ISE) that responds to the change in the concentration of the anionic surfactant. metrohm.com As the cationic titrant is added, it forms a water-insoluble ion-pair complex with the anionic surfactant, causing the concentration of free anionic surfactant to decrease. At the equivalence point, there is a sharp change in the electrode potential, which signals the complete precipitation of the anionic surfactant. xylemanalytics.com
The performance of these methods can be influenced by factors such as pH and the presence of other substances. For instance, if fatty acids are present in the sample, the pH must be adjusted to around 2-3 to prevent them from being co-titrated. xylemanalytics.com The development of solid-contact surfactant sensors, sometimes using materials like multi-walled carbon nanotubes, has led to improved sensitivity and lower detection limits for anionic surfactants. rsc.org
| Parameter | Condition/Reagent | Purpose | Reference |
|---|---|---|---|
| Titrant | 0.004 mol/L Cetylpyridinium Chloride (CPC) or Hyamine® 1622 | Reacts with the anionic surfactant to form a precipitate. | xylemanalytics.com |
| Electrode System | Anionic Surfactant-Selective Electrode (e.g., TEN 1100 PLH) and a reference electrode. | To detect the sharp potential change at the equivalence point. | xylemanalytics.com |
| Sample pH | Adjusted to pH 2-3 if fatty acids are present. | Ensures selectivity by preventing interference from other acidic components. | xylemanalytics.com |
| Titration Mode | Dynamic Equivalence Point Titration (DET) or linear titration. | Provides fast and reproducible determination of the endpoint. | metrohm.comxylemanalytics.com |
Development and Validation of Quantitative Analytical Procedures
The development and validation of a quantitative analytical procedure are crucial to ensure that measurements are accurate, reliable, and reproducible. omicsonline.orgashdin.com For 1-lauryl sulfosuccinate, a robust method would typically involve a separation technique like Ultra-Performance Liquid Chromatography (UPLC) coupled with a suitable detector, such as a mass spectrometer (MS) or an evaporative light scattering detector (ELSD). oup.comresearchgate.netnih.gov
Method development involves selecting the appropriate chromatographic conditions (e.g., column, mobile phase, flow rate) to achieve good separation of the analyte from other components in the sample matrix. omicsonline.org Once developed, the method must be validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH). elsevier.com
Validation involves assessing several key performance parameters: omicsonline.orgashdin.com
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration over a given range.
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ashdin.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ashdin.com
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
For complex matrices like detergents, a validated UPLC-MS method has demonstrated linearity with correlation coefficients greater than 0.98, recoveries in the range of 84–115%, and precision between 1.72% and 11.70% for various surfactants. nih.gov
| Validation Parameter | Definition | Typical Acceptance Criteria |
|---|---|---|
| Linearity | Demonstrates a proportional relationship between concentration and response. | Correlation coefficient (r²) > 0.98. nih.gov |
| Accuracy | Closeness of measured value to the true value, often assessed by recovery studies. | Recovery within 80-120%. nih.gov |
| Precision (Repeatability) | Agreement between results of replicate measurements on the same sample. | Relative Standard Deviation (RSD) < 15%. nih.gov |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | Signal-to-noise ratio of ~3:1. ashdin.com |
| Limit of Quantitation (LOQ) | The lowest concentration that can be reliably quantified. | Signal-to-noise ratio of ~10:1. ashdin.com |
Environmental Fate and Biodegradation Studies
Primary Biodegradation Pathways and Mechanisms
The initial step in the breakdown of 1-Lauryl sulfosuccinate (B1259242) involves the enzymatic hydrolysis of the ester bond. This cleavage separates the molecule into lauryl alcohol and sulfosuccinate. This primary degradation pathway is a critical determinant of the surfactant's environmental persistence, as the resulting metabolites have different properties and subsequent degradation routes.
Microorganisms capable of this initial degradation step are widespread in environments such as wastewater treatment plants, surface waters, and soils. The esterase enzymes responsible for this reaction effectively reduce the surface-active properties of the parent compound, thus mitigating its immediate environmental impact.
Ultimate Biodegradation Kinetics and Mineralization Processes
Following primary degradation, the resulting lauryl alcohol and sulfosuccinate are further metabolized by microbial communities. Lauryl alcohol, a fatty alcohol, is readily mineralized to carbon dioxide and water through well-established metabolic pathways.
The ultimate biodegradation of sulfosuccinates has been shown to be complete under aerobic conditions. nih.gov The kinetics of this process, however, can be influenced by the structure of the alkyl chain. Studies have demonstrated that linear alkyl sulfosuccinates are completely mineralized, whereas branched alkyl sulfosuccinates may exhibit lower rates of ultimate biodegradation. nih.govnih.gov The complete mineralization of these compounds signifies their conversion to inorganic end-products, thereby eliminating their organic footprint in the environment.
Aerobic and Anaerobic Degradation Comparative Analysis
Significant differences are observed in the biodegradation of sulfonate-based surfactants under aerobic versus anaerobic conditions. nih.gov While 1-Lauryl sulfosuccinate and other sulfosuccinates are readily biodegraded in the presence of oxygen, their fate in anoxic environments is more complex. nih.gov
Research indicates that sulfosuccinates exhibit a high level of primary biodegradation even under anaerobic conditions. nih.gov This is attributed to the presence of ester bonds, which can be cleaved without the need for molecular oxygen. nih.gov This contrasts with other sulfonated surfactants, such as alkane sulphonates and alpha-olefin sulphonates, which are not mineralized in anaerobic digesters. nih.gov
However, the extent of ultimate biodegradation under anaerobic conditions can vary. Linear alkyl sulfosuccinates have been shown to be ultimately biodegradable under anaerobic conditions, while branched-chain variants may only achieve partial mineralization. nih.govnih.gov
| Condition | Primary Biodegradation | Ultimate Biodegradation (Mineralization) |
|---|---|---|
| Aerobic | Readily occurs | Complete for linear and branched structures |
| Anaerobic | High level of primary degradation | Complete for linear structures; partial for branched structures |
Identification and Characterization of Biodegradation Metabolites
The primary metabolites resulting from the initial hydrolysis of 1-Lauryl sulfosuccinate are lauryl alcohol and sulfosuccinic acid. These intermediates are then channeled into central metabolic pathways.
Further degradation of sulfosuccinate can proceed through various microbial pathways, ultimately leading to the cleavage of the sulfonate group and the complete mineralization of the carbon skeleton. The identification of these transient metabolites is crucial for a comprehensive understanding of the degradation pathway and for ensuring that no persistent or toxic intermediates accumulate in the environment.
Environmental Transport, Distribution, and Persistence Considerations
As surface-active agents, sulfosuccinates are primarily dispersed in aquatic environments after their use and disposal. nih.gov Their environmental distribution is influenced by factors such as water solubility and adsorption to sediment and sludge. In wastewater treatment plants, a significant portion of these surfactants is removed through biodegradation. nih.gov
The persistence of 1-Lauryl sulfosuccinate in the environment is generally low due to its ready biodegradability under both aerobic and, to a large extent, anaerobic conditions. nih.govnih.govatamanchemicals.com The half-life for the ultimate biodegradation of many surfactants in various environmental compartments typically ranges from about one to four weeks. nih.gov This rapid removal prevents significant accumulation in water and soil. nih.gov
Factors Influencing Biodegradation Rates in Aquatic and Terrestrial Environments
Several environmental factors can influence the rate at which 1-Lauryl sulfosuccinate is biodegraded. These include:
Temperature: Microbial activity and, consequently, biodegradation rates are generally higher at warmer temperatures. Optimal temperatures for the degradation of similar surfactants have been observed around 30°C. semanticscholar.org
pH: The pH of the environment can affect both the activity of microbial enzymes and the bioavailability of the surfactant. Neutral to slightly alkaline pH values are often optimal for the degradation of many surfactants. semanticscholar.org
Nutrient Availability: The presence of essential nutrients, such as nitrogen and phosphorus, is necessary to support microbial growth and the enzymatic processes involved in biodegradation.
Microbial Community: The composition and acclimation of the microbial population play a significant role. Environments with a history of exposure to surfactants tend to have microbial communities that are more efficient at degrading them.
Oxygen Availability: As discussed, the presence or absence of oxygen is a critical factor determining the specific degradation pathways and the extent of mineralization. nih.govnih.gov
| Factor | Influence on Biodegradation Rate |
|---|---|
| Temperature | Higher temperatures generally increase the rate. |
| pH | Optimal rates are typically observed in neutral to slightly alkaline conditions. |
| Nutrient Availability | Sufficient levels of nutrients like nitrogen and phosphorus are required for microbial activity. |
| Microbial Acclimation | Prior exposure to the compound can lead to faster degradation. |
| Oxygen Presence | Determines whether aerobic or anaerobic pathways are utilized, affecting the rate and completeness of degradation. |
Applications in Advanced Material Science Formulations
Role in Complex Surfant Systems and Formulations
Disodium (B8443419) Lauryl Sulfosuccinate (B1259242) is a versatile anionic surfactant valued for its performance and mildness, making it a frequent choice as both a primary and secondary surfactant in a variety of complex formulations. researchgate.net
Foam Generation, Stability, and Enhancement Properties
Disodium Lauryl Sulfosuccinate is recognized for its superior foaming capabilities. researchgate.net It is characterized by its ability to generate a voluminous, dense, and creamy foam, which is a desirable attribute in many personal care and industrial applications. researchgate.netncsu.edu The quality of the foam is often described as fine and rich, with long-lasting stability. researchgate.netrickmanchemical.com
Unlike some harsh sulfates, Disodium Lauryl Sulfosuccinate provides effective cleansing and foaming without stripping natural oils from surfaces like hair and skin. ncsu.eduwhamine.com Its performance as a foam booster and stabilizer is a key advantage, enhancing the volume, texture, and stability of the lather produced in a formulation. rickmanchemical.comwhamine.com Research comparing formulations has demonstrated that Disodium Lauryl Sulfosuccinate exhibits excellent initial and final foam heights, confirming its desirable foam-building characteristics. researchgate.net
| Property | Description | Supporting Data |
|---|---|---|
| Foam Volume | High, voluminous, and rich lather. ncsu.edu | Demonstrates excellent initial and final foam heights in Ross-Miles foam studies. researchgate.net |
| Foam Texture | Creamy, fine, and dense. researchgate.netncsu.edu | Contributes to a perception of quality and effectiveness in cleaning products. |
| Foam Stability | Acts as a foam enhancer and stabilizer, creating long-lasting foam. researchgate.netrickmanchemical.com | Improves the persistence of lather during application. |
| Mildness | Cleans effectively without stripping natural moisture. ncsu.edu | Its large molecular size prevents skin penetration, making it suitable for sensitive skin products. rickmanchemical.comwhamine.com |
Hydrotropic Behavior and Solubility Enhancement of Other Components
1-Lauryl sulfosuccinate exhibits hydrotropic properties, meaning it can enhance the solubility of substances that are poorly soluble in water. rickmanchemical.comwhamine.combalajichemsolutions.com This characteristic is crucial in the formulation of complex systems where multiple components must remain in a stable, homogeneous solution.
By increasing the solubility of other ingredients, it acts as a formula stabilizer, helping to create clear and transparent liquid products. rickmanchemical.comwhamine.com This hydrotropic effect prevents the separation of phases and maintains the integrity and aesthetic appeal of the formulation over time. The ethoxylated variant, Disodium Laureth Sulfosuccinate, is also identified as a hydrotrope. specialchem.comippta.co This function is particularly valuable in preventing cloudiness or crystallization in liquid formulations during storage. specialchem.com
Compatibility Profiles with Anionic, Nonionic, and Amphoteric Surfactants
A significant advantage of 1-lauryl sulfosuccinate is its excellent compatibility with a wide range of other surfactants. It can be effectively formulated with other anionic, nonionic, and amphoteric surfactants. researchgate.netncsu.edu This compatibility allows formulators to create sophisticated surfactant blends tailored to specific performance requirements, such as enhanced mildness, improved foam, and targeted cleansing.
| Surfactant Type | Compatibility Level | Notes and Synergistic Effects |
|---|---|---|
| Anionic | High | Fully compatible. specialchem.com Reduces the irritation potential of other anionic surfactants like SLES. rickmanchemical.comspecialchem.com |
| Nonionic | High | Fully compatible. researchgate.net Can be used to build viscosity and modify foam properties in combined systems. |
| Amphoteric | High | Fully compatible. researchgate.netspecialchem.com Often blended to create very mild cleansing products with good foam characteristics. |
Rheological Modification and Viscosity Control in Formulated Systems
The impact of 1-lauryl sulfosuccinate on formulation rheology is complex. In its raw form, even at moderate concentrations (30-45%), Disodium Lauryl Sulfosuccinate is a thick, white, opaque paste, which can be challenging to handle and incorporate into manufacturing processes. researchgate.net
Despite its high intrinsic viscosity, it provides a good viscosity response when formulated with other anionic surfactants, a characteristic that is reportedly better than other sulfosuccinates. researchgate.net However, it is not typically used as a primary thickening agent on its own. The final viscosity of a formulation containing this sulfosuccinate is often controlled by the addition of other rheology modifiers or electrolytes. For example, in some shampoo formulations containing Disodium Laureth Sulfosuccinate, viscosity is adjusted to the desired level through the addition of sodium chloride.
To address the handling challenges of the raw material, innovations have included blending Disodium Lauryl Sulfosuccinate with other components, such as alkylpolyglucosides, to create a thinner, pourable surfactant composition with a viscosity in the range of 10-1000 cP. researchgate.net This allows for cold processing and easier incorporation, demonstrating that its rheological properties can be modified at the ingredient level before being introduced into a final formulation. researchgate.net
Industrial Process Integration
While 1-lauryl sulfosuccinate is predominantly used in personal care and cleaning products, the broader class of sulfosuccinate surfactants finds applications in various industrial processes.
Adhesion and Structure Enhancement in Paper Industry Applications
The direct application of 1-lauryl sulfosuccinate for adhesion and structure enhancement in the paper industry is not well-documented in scientific and technical literature. Anionic surfactants are crucial in papermaking, but their roles are highly specific. rickmanchemical.com
The documented use for the broader category of sulfosuccinate esters in the paper industry is as a component in deinking chemicals for waste paper. rickmanchemical.comwhamine.com In this process, surfactants aid in the removal of ink particles from paper fibers through mechanisms like wetting, penetration, and dispersion, typically in a flotation deinking process. rickmanchemical.com
Other types of chemical additives are more commonly employed for enhancing paper strength and adhesion. Dry-strength additives are typically hydrophilic polymers like modified starches or polyacrylamides that increase inter-fiber hydrogen bonding. Wet-strength agents, such as polyamide-epichlorohydrin (PAE) resins, form covalent bonds with cellulose fibers to create a water-resistant network, which is a different chemical mechanism than that provided by sulfosuccinate surfactants. cnsunrisepaper.com
Functionality in Textile and Leather Processing
The surfactant properties of sulfosuccinates make them highly effective in the textile and leather industries. Their ability to reduce surface tension is critical for processes that require rapid and uniform wetting of surfaces.
In textile processing, sulfosuccinates function as powerful wetting agents, penetrating agents, and leveling agents. researchgate.net They are used during preparation stages like desizing, scouring, and bleaching to ensure that chemical treatments are applied evenly across the fabric. Dialkyl sulfosuccinates, for example, are known for their excellent wetting capabilities and are incorporated into spinning oils for nylon production. researchgate.net Research comparing the wetting performance of surfactants shows that sulfosuccinates like sodium dioctylsulfosuccinate (SDOSS) are significantly more effective wetting agents than standard surfactants like sodium dodecylsulfate (SDS). researchgate.net
In the leather industry, sulfosuccinates are employed as fatliquoring agents. The fatliquoring process lubricates the collagen fibers within the leather to impart softness, flexibility, and strength. Sulfosuccinates act as emulsifiers for the fats and oils used in this process, creating stable emulsions that can penetrate deep into the leather structure. researchgate.net This results in a well-lubricated leather that does not have a greasy feel. For example, a dissymmetry gemini (B1671429) sulfosuccinate (DGSS) synthesized from vegetable oil has demonstrated effective fatliquoring properties, highlighting the move towards more sustainable options in the industry. researchgate.net
Table 2: Performance of Sulfosuccinates in Textile and Leather Applications
| Application | Sulfosuccinate Type | Function | Observed Performance | Reference |
|---|---|---|---|---|
| Textile Wetting | Sodium Dioctylsulfosuccinate (SDOSS) | Wetting Agent | Exhibits higher wetting power and diffusion rate compared to Sodium Dodecylsulfate (SDS) on cotton fabric. | researchgate.net |
| Leather Fatliquoring | Di-hexyl Sulfosuccinate | Emulsifier | Used to create stable emulsions for lubricating leather fibers, resulting in a soft, non-greasy feel. | nih.gov |
| Leather Fatliquoring | Dissymmetry Gemini Sulfosuccinate (DGSS) | Fatliquoring Agent | Demonstrates good emulsification, wetting, and lubricating effects on collagen fibers. | researchgate.net |
Role in Oil Exploration Chemical Technologies
Sulfosuccinate surfactants play a crucial role in chemical Enhanced Oil Recovery (EOR) operations. youtube.com After primary and secondary recovery methods have been exhausted, a significant amount of oil remains trapped in reservoir rock formations due to capillary forces. Chemical EOR aims to mobilize this residual oil by injecting surfactant solutions into the reservoir.
The primary function of sulfosuccinates in this context is to drastically reduce the interfacial tension (IFT) between the crude oil and the injection water (brine). kruss-scientific.com By lowering the IFT to ultra-low values (typically <10⁻³ mN/m), the capillary forces trapping the oil are overcome, allowing the oil droplets to be displaced and mobilized toward production wells. researchgate.net
Studies have shown that sulfosuccinate-based surfactant systems, often in synergistic blends, can achieve these ultra-low IFT values. researchgate.net For instance, a di-tridecyl sulfosuccinic acid ester was found to yield a tertiary oil recovery of 15%. researchgate.net Research on alkaline-surfactant-polymer (ASP) flooding has demonstrated that surfactant mixtures containing sulfosuccinates can achieve IFTs as low as 0.0006–0.001 mN/m, leading to additional oil recovery of between 22% and 40%. researchgate.net
Table 3: Efficacy of Sulfosuccinate-Based Systems in Enhanced Oil Recovery
| Surfactant System | Target Reservoir | Interfacial Tension (IFT) Achieved (mN/m) | Additional Oil Recovery (%) | Reference |
|---|---|---|---|---|
| Di-tridecyl sulfosuccinic acid ester | General EOR | Not Specified | 15% | researchgate.net |
| Sulfosuccinate / Extended Sulfated Sodium Surfactant Blends | Limestone | 0.0006 - 0.001 | 22% - 40% | researchgate.net |
| Single Sulfosuccinate Surfactant | Limestone | 0.005 - 0.05 | Not Specified | researchgate.net |
As a Chemical Intermediate for Derivative Synthesis
1-Lauryl sulfosuccinate is itself a product of a multi-step synthesis, and its underlying structure serves as a template for creating a wide array of other sulfosuccinate derivatives. The synthesis is a versatile platform for tailoring the properties of the final surfactant molecule to specific applications.
The general synthesis process occurs in two main steps. researchgate.net First, an alcohol (such as lauryl alcohol) is reacted with maleic anhydride (B1165640). This reaction opens the anhydride ring to form a maleic acid monoester. If a second mole of alcohol is used, a diester can be formed. lamberti.com The second step is sulfonation, where a sulfite, such as sodium sulfite, is added across the double bond of the maleate intermediate. lamberti.com This reaction, a Michael addition, results in the final sulfosuccinate product. lamberti.com
The versatility of this synthesis route allows for the creation of numerous derivatives by simply changing the starting alcohol. For example, using oleyl alcohol, isodecyl alcohol, or various ethoxylated fatty alcohols will result in sulfosuccinates with different hydrophobic characteristics, solubility, and performance properties. researchgate.net This adaptability allows for the design of surfactants optimized for specific tasks, from mild personal care cleansers to high-performance industrial emulsifiers. Research has demonstrated high conversion yields, with one process for preparing solid granular sulfosuccinates achieving a 95.2% yield. google.com
Table 4: General Synthesis Pathway for Sulfosuccinate Derivatives
| Step | Reactants | Reaction Type | Intermediate/Product | Typical Yield |
|---|---|---|---|---|
| 1. Esterification | Lauryl Alcohol + Maleic Anhydride | Ring-opening esterification | Lauryl Maleate (Monoester) | Up to 95.2% (overall) google.com |
| 2. Sulfonation | Lauryl Maleate + Sodium Sulfite | Michael Addition | 1-Lauryl Sulfosuccinate (Disodium Salt) |
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry provides powerful tools for investigating the behavior of surfactants like 1-lauryl sulfosuccinate (B1259242) at a molecular level. These methods offer insights that complement experimental findings, enabling a deeper understanding of its structure, interactions, and properties.
Q & A
Q. Table 1. Comparison of Analytical Techniques for 1-Lauryl Sulfosuccinate
Q. Table 2. Optimization Parameters for Nanocarrier Synthesis
| Variable | Range Tested | Optimal Value | Response Achieved |
|---|---|---|---|
| Pectin:DOSS ratio | 1:1 – 1:3 | 1:2.5 | 85% Encapsulation Efficiency |
| Sonication Time | 2–10 min | 8 min | 180 nm Particle Size |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
